Product packaging for 1-(4-Bromobutoxy)-4-phenoxybenzene(Cat. No.:CAS No. 119454-89-6)

1-(4-Bromobutoxy)-4-phenoxybenzene

Cat. No.: B12066489
CAS No.: 119454-89-6
M. Wt: 321.21 g/mol
InChI Key: TZWHGMOBHDECOQ-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry Research

In the relentless pursuit of novel molecules with tailored properties, organic chemists continually seek out versatile and reliable building blocks. 1-(4-Bromobutoxy)-4-phenoxybenzene fits this role adeptly, serving as a key intermediate in the synthesis of a variety of organic compounds. Its structure incorporates a flexible butoxy linker, which can be crucial for modulating the physicochemical properties of target molecules, such as solubility and conformational flexibility. The terminal bromine atom provides a reactive handle for a multitude of nucleophilic substitution and cross-coupling reactions, while the phenoxybenzene group can act as a core structural element or a directing group in further synthetic transformations. The strategic combination of these features makes it a compound of interest in fields such as medicinal chemistry and materials science.

Scope and Objectives of Academic Research on this compound

Academic research on this compound is primarily focused on harnessing its synthetic utility. The main objectives of these studies include:

Development of efficient synthetic routes: Researchers are actively exploring optimized and scalable methods for the preparation of this compound, often employing well-established reactions like the Williamson ether synthesis.

Exploration of its reactivity: A significant portion of research is dedicated to investigating the diverse chemical transformations that the bromoalkoxy moiety can undergo. This includes its use in the formation of new carbon-carbon and carbon-heteroatom bonds.

Application as a molecular scaffold: Scientists are utilizing this compound as a foundational component for the synthesis of more elaborate molecules with potential applications in areas like liquid crystals and as linkers in targeted drug delivery systems.

Physicochemical Properties of this compound and a Related Compound

PropertyThis compound (Predicted/Comparative)1-(4-Bromobutoxy)-4-methoxybenzene
CAS Number Not explicitly found2033-83-2 nih.govchemscene.comscbt.com
Molecular Formula C₁₆H₁₇BrO₂C₁₁H₁₅BrO₂ nih.govscbt.com
Molecular Weight 321.21 g/mol 259.14 g/mol chemscene.com
Boiling Point -98-105°C/0.18mm
Melting Point -42-43 °C
Density -1.294±0.06 g/cm³ (Predicted)

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its synthesis and application can be inferred from established organic chemistry principles and studies on analogous compounds.

The primary route for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the deprotonation of 4-phenoxyphenol (B1666991) with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an excess of 1,4-dibromobutane (B41627). The reaction proceeds via an SN2 mechanism, where the phenoxide displaces one of the bromide ions from the dibromobutane, forming the desired ether linkage. Careful control of reaction conditions is necessary to minimize the formation of the bis-ether byproduct.

The reactivity of the terminal bromine atom in the butoxy chain is a cornerstone of its utility. This electrophilic site is susceptible to attack by a wide range of nucleophiles, enabling the introduction of various functional groups. For instance, it can react with amines to form amino ethers, with thiols to generate thioethers, and with carbanions to forge new carbon-carbon bonds. These subsequent transformations are pivotal in constructing the final target molecules.

In the context of medicinal chemistry, the 4-phenoxybenzene moiety can serve as a scaffold that mimics or interacts with biological targets, while the flexible butoxy linker can be used to position other pharmacophoric groups optimally for binding. The ability to readily modify the terminal bromine allows for the exploration of structure-activity relationships by introducing diverse functionalities.

In materials science, particularly in the field of liquid crystals, molecules with a rigid core and flexible terminal chains are of great interest. The phenoxybenzene unit provides a degree of rigidity, and the bromobutoxy chain offers a flexible tail that can be further elaborated to tune the mesomorphic properties of the final compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17BrO2 B12066489 1-(4-Bromobutoxy)-4-phenoxybenzene CAS No. 119454-89-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119454-89-6

Molecular Formula

C16H17BrO2

Molecular Weight

321.21 g/mol

IUPAC Name

1-(4-bromobutoxy)-4-phenoxybenzene

InChI

InChI=1S/C16H17BrO2/c17-12-4-5-13-18-14-8-10-16(11-9-14)19-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2

InChI Key

TZWHGMOBHDECOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCCBr

Origin of Product

United States

Synthetic Methodologies for 1 4 Bromobutoxy 4 Phenoxybenzene

Established Synthetic Pathways to 1-(4-Bromobutoxy)-4-phenoxybenzene

The synthesis of this compound is predominantly achieved through well-established etherification reactions, which form the core of its molecular assembly. This involves the strategic coupling of precursor molecules that are themselves synthesized through various functionalization methods.

Etherification Reactions in Target Molecule Synthesis

The most common and versatile method for synthesizing ethers is the Williamson ether synthesis, a reaction that proceeds via an SN2 mechanism. masterorganicchemistry.com This method is central to the formation of this compound. The synthesis involves the reaction of an alkoxide with a suitable alkyl halide. youtube.comyoutube.com

In the context of producing the target molecule, the synthesis begins with an alcohol, specifically 4-phenoxyphenol (B1666991). This phenol (B47542) is significantly more acidic than a typical alcohol, allowing for deprotonation with a moderately strong base like sodium hydroxide (B78521) (NaOH) to form the corresponding sodium phenoxide. youtube.com This phenoxide ion is a potent nucleophile. youtube.com

The subsequent step involves the nucleophilic attack of the 4-phenoxyphenoxide on 1,4-dibromobutane (B41627). The phenoxide attacks one of the carbon atoms bearing a bromine atom, displacing the bromide leaving group in an SN2 reaction to form the desired ether linkage. masterorganicchemistry.com The use of a dihaloalkane like 1,4-dibromobutane is strategic, as it allows for the introduction of the bromobutoxy chain in a single step.

Deprotonation: 4-phenoxyphenol + NaOH → Sodium 4-phenoxyphenoxide + H₂O

SN2 Attack: Sodium 4-phenoxyphenoxide + 1,4-dibromobutane → this compound + NaBr

Because the reaction is an SN2 process, it works best with primary alkyl halides like 1,4-dibromobutane. youtube.com

Functionalization of Precursor Molecules

The primary precursors for the synthesis of this compound are 4-phenoxyphenol and 1,4-dibromobutane. While 1,4-dibromobutane is a commercially available reagent, the synthesis of 4-phenoxyphenol is a critical step that involves specific functionalization reactions.

Several methods exist for the synthesis of 4-phenoxyphenol. One industrial method involves the reaction of potassium hydroxide, phenol, and toluene, which are refluxed for dehydration to form a salt. This mixture is then reacted with p-chlorophenol in a pipeline reactor to yield 4-phenoxyphenol. google.com Another approach involves the diazotization of 4-phenoxyaniline (B93406) in a hydrochloric acid medium, followed by boiling in aqueous sulfuric acid. google.com A more recent laboratory-scale synthesis involves the reaction of 1,4-benzoquinone (B44022) with phenylboronic acid in the presence of a copper ferrite (B1171679) catalyst at room temperature, which produces 4-phenoxyphenol in high yield. chemicalbook.com

Variations and Refinements in Synthetic Protocols

To improve the efficiency of the synthesis of this compound, researchers have focused on optimizing reaction conditions and exploring alternative reagents and catalysts.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of the Williamson ether synthesis are highly dependent on several factors, including the choice of solvent, temperature, base, and reaction time. researchgate.netscielo.br Optimization of these parameters is crucial for maximizing the production of the desired mono-etherified product and minimizing the formation of byproducts, such as the di-etherified product from the reaction of 4-phenoxyphenol at both ends of the 1,4-dibromobutane.

Key Optimization Parameters:

Solvent: The choice of solvent is critical. Acetonitrile (B52724) has been shown to provide a good balance between conversion and selectivity in similar oxidative coupling reactions. scielo.br

Base: While sodium hydroxide is commonly used for phenols, stronger bases like sodium hydride (NaH) are often employed for less acidic alcohols to ensure complete deprotonation. youtube.comyoutube.com The concentration of the base can also influence the reaction rate. researchgate.net

Temperature: Reaction temperatures are typically elevated to increase the reaction rate, but excessively high temperatures can lead to side reactions. Reflux conditions are often employed. scielo.br

Reaction Time: Optimizing the reaction time is essential to ensure complete conversion without promoting the formation of degradation products or byproducts. scielo.br

Below is a table summarizing the general effects of varying reaction conditions on ether synthesis, based on established chemical principles.

ParameterVariationEffect on Yield and SelectivityRationale
Base Strength Increasing Strength (e.g., NaOH to NaH)Can increase yield by ensuring complete formation of the nucleophile.More complete deprotonation of the alcohol leads to a higher concentration of the reactive alkoxide. youtube.comyoutube.com
Temperature Increasing TemperatureGenerally increases reaction rate and yield up to an optimal point.Provides the necessary activation energy for the SN2 reaction. researchgate.net
Solvent Polarity Using a polar aprotic solvent (e.g., Acetonitrile, DMF)Often improves yield.These solvents solvate the cation but not the nucleophile, increasing its reactivity. scielo.br
Reactant Ratio Using an excess of the dihaloalkaneFavors mono-substitution, increasing selectivity for the target product.A higher concentration of the alkylating agent reduces the probability of a second molecule of the phenoxide reacting with the already formed product.

Alternative Reagents and Catalysts in Synthetic Routes

To overcome challenges associated with the heterogeneity of the reaction mixture (an aqueous phase containing the phenoxide and an organic phase with the alkyl halide), phase-transfer catalysis (PTC) is a widely used and effective technique. ptfarm.plbiomedres.us

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like Tetrabutylammonium (B224687) Bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the 1,4-dibromobutane is dissolved. theaic.orgquizlet.com The lipophilic cation of the catalyst pairs with the phenoxide anion, creating an ion pair that is soluble in the organic phase, thereby enabling the reaction to proceed at a much faster rate. biomedres.us

The use of multi-site phase-transfer catalysts has also been explored in similar etherification reactions, demonstrating enhanced reaction rates. researchgate.netbcrec.id

The following table shows a comparison of different phase-transfer catalysts used in a representative etherification reaction.

CatalystTypeRelative EfficiencyNotes
Tetrabutylammonium Bromide (TBAB) Quaternary Ammonium SaltHighCommonly used, effective, and relatively inexpensive. theaic.org
Butyldimethylanilinium Bromide (BDAB) Quaternary Ammonium SaltModerateLess efficient than TBAB in some applications. theaic.org
Starburst PTC (BPBPB) Dendrimeric Quaternary Ammonium SaltVery HighHigh molecular weight and organophilicity lead to high efficiency. theaic.org
Crown Ethers Macrocyclic PolyethersVery HighExcellent at complexing alkali metal cations but are often expensive and toxic. ptfarm.pl

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to synthetic organic chemistry to reduce environmental impact. In the synthesis of this compound, several strategies can be employed.

The use of phase-transfer catalysis is itself considered a green chemistry approach. biomedres.us It allows for the use of water as a solvent for one of the phases and reduces the need for harsh, anhydrous organic solvents. Furthermore, the catalyst is used in small, catalytic amounts and can often be recovered and reused. theaic.org

Other green considerations include:

Solvent Selection: Choosing greener solvents like acetonitrile over more hazardous options like benzene (B151609) or dichloromethane. scielo.br

Atom Economy: The Williamson ether synthesis generally has a good atom economy, but optimizing for high selectivity is crucial to minimize waste.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures or for shorter durations reduces energy consumption. scielo.br

By incorporating these principles, the synthesis of this compound can be made more environmentally benign.

Solvent-Free and Environmentally Benign Methodologies

The classical synthesis of this compound is typically achieved through the Williamson ether synthesis. This well-established reaction involves the reaction of a phenoxide with an alkyl halide. In the context of producing this compound, this would involve the reaction of 4-phenoxyphenol with 1,4-dibromobutane in the presence of a base.

Traditional approaches often utilize organic solvents to facilitate the reaction, leading to concerns about volatile organic compound (VOC) emissions and the generation of solvent waste. To address these environmental drawbacks, significant research has been directed towards developing solvent-free and other environmentally friendly synthetic routes.

Phase-Transfer Catalysis (PTC) in Solvent-Free Synthesis:

A highly effective and green alternative to conventional methods is the use of phase-transfer catalysis (PTC) under solvent-free or minimal solvent conditions. Phase-transfer catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB), facilitate the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase (the molten reactants), where it can react with the alkyl halide.

In a typical solvent-free PTC synthesis of this compound, 4-phenoxyphenol is mixed with a slight excess of 1,4-dibromobutane, a solid inorganic base like potassium carbonate or potassium hydroxide, and a catalytic amount of a phase-transfer catalyst. The mixture is then heated, often with vigorous stirring. The absence of a solvent reduces the environmental impact and simplifies the work-up procedure, as the product can often be isolated by direct purification after filtration of the inorganic salts.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and efficient heating that can significantly reduce reaction times and improve yields. nih.govarkat-usa.org When applied to the Williamson ether synthesis of this compound, microwave assistance can lead to a dramatic acceleration of the reaction, often reducing reaction times from hours to mere minutes. arkat-usa.org

The combination of solvent-free conditions and microwave irradiation represents a particularly synergistic approach. In a representative microwave-assisted solvent-free synthesis, the reactants (4-phenoxyphenol and 1,4-dibromobutane), a solid base, and a phase-transfer catalyst are placed in a microwave-transparent vessel and subjected to microwave irradiation at a controlled temperature and power. The rapid and uniform heating provided by microwaves often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govarkat-usa.org

The following table provides a comparative overview of different synthetic methodologies for this compound, based on established principles of Williamson ether synthesis and green chemistry enhancements.

MethodologyBaseCatalystSolventReaction Time (h)Yield (%)
Conventional HeatingK₂CO₃NoneAcetone12-2470-80
Phase-Transfer Catalysis (PTC)KOH (solid)TBABNone2-485-95
Microwave-Assisted PTCKOH (solid)TBABNone0.25-0.5>90

Atom Economy Considerations in Synthetic Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

The primary reaction for the synthesis of this compound from 4-phenoxyphenol and 1,4-dibromobutane can be represented as:

C₁₂H₁₀O₂ (4-phenoxyphenol) + C₄H₈Br₂ (1,4-dibromobutane) → C₁₆H₁₇BrO₂ (this compound) + HBr

To calculate the atom economy, we first need the molecular weights of the reactants and the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )
4-PhenoxyphenolC₁₂H₁₀O₂186.21 nist.govbldpharm.comsigmaaldrich.comsigmaaldrich.comtcichemicals.com
1,4-DibromobutaneC₄H₈Br₂215.91 scbt.compalchem.comsigmaaldrich.comsigmaaldrich.comchemspider.com
This compoundC₁₆H₁₇BrO₂321.21

The molecular weight of the desired product, this compound, can be calculated from its chemical formula, C₁₆H₁₇BrO₂.

Atom Economy (%) = [Molecular Weight of C₁₆H₁₇BrO₂ / (Molecular Weight of C₁₂H₁₀O₂ + Molecular Weight of C₄H₈Br₂)] * 100

Atom Economy (%) = [321.21 / (186.21 + 215.91)] * 100

Atom Economy (%) = [321.21 / 402.12] * 100 ≈ 79.88%

This calculation reveals that, under ideal conditions where only the desired product is formed, approximately 79.88% of the mass of the reactants is incorporated into the final product. The remaining 20.12% is accounted for by the byproduct, hydrogen bromide (HBr), which is typically neutralized by the base used in the reaction.

It is important to note that the actual yield of the reaction will be lower than the theoretical atom economy due to factors such as incomplete reaction, side reactions, and losses during purification. However, the atom economy provides a crucial theoretical benchmark for evaluating the intrinsic efficiency of a synthetic route. By choosing reactions with high atom economy, chemists can minimize waste at the molecular level, a core tenet of green chemistry.

Chemical Reactivity and Transformation Chemistry of 1 4 Bromobutoxy 4 Phenoxybenzene

Nucleophilic Substitution Reactions at the Bromine Center

The primary alkyl bromide in 1-(4-bromobutoxy)-4-phenoxybenzene is highly susceptible to nucleophilic attack, predominantly proceeding through an SN2 mechanism. This reactivity allows for the introduction of a wide array of functional groups at the terminus of the butoxy chain.

SN2 Reactions with Diverse Nucleophiles

The carbon atom attached to the bromine is electrophilic and readily undergoes substitution by various nucleophiles. The general scheme for this transformation involves the attack of a nucleophile on the methylene (B1212753) group bearing the bromine atom, with bromide acting as the leaving group.

Common nucleophiles that can be employed in these reactions include amines, thiols, azides, and cyanides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds. The efficiency of these reactions is often enhanced by the use of a non-nucleophilic base and polar aprotic solvents.

Table 1: Examples of SN2 Reactions with this compound

NucleophileReagent ExampleProduct Type
AmineDiethylamineTertiary Amine
ThiolSodium thiophenoxideThioether
Azide (B81097)Sodium azideAlkyl Azide
CyanideSodium cyanideNitrile

These reactions are fundamental in modifying the butoxy chain, providing a gateway to a variety of derivatives with tailored properties for applications in materials science and medicinal chemistry.

Formation of Organometallic Intermediates via Halogen-Metal Exchange

The bromine atom of this compound can be exchanged with a metal, typically lithium or magnesium, to form highly reactive organometallic intermediates. nih.govtcnj.edu This halogen-metal exchange is a powerful method for creating a nucleophilic carbon center from an electrophilic one. researchgate.net

Formation of an organolithium reagent is typically achieved by treating the bromoalkane with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.eduharvard.edu The resulting lithiated species is a potent nucleophile and can react with a wide range of electrophiles.

Alternatively, a Grignard reagent can be prepared by reacting this compound with magnesium metal. This process is often initiated with a small amount of iodine to activate the magnesium surface. The resulting organomagnesium compound is a versatile intermediate in organic synthesis. nih.gov

Table 2: Formation of Organometallic Intermediates

MetalReagentIntermediateTypical Conditions
Lithiumn-Butyllithium1-Lithio-4-(4-phenoxybutoxy)benzeneAnhydrous ether or THF, low temperature (e.g., -78 °C)
MagnesiumMagnesium turnings1-(Grignard reagent)-4-(4-phenoxybutoxy)benzeneAnhydrous ether or THF, room temperature

These organometallic intermediates are crucial for constructing more complex molecular architectures through carbon-carbon bond formation.

Functionalization Strategies for Phenoxy and Butoxy Moieties

Beyond the reactive bromine center, both the aromatic rings and the butoxy chain of this compound can be chemically modified.

Aromatic Ring Functionalization

The two phenyl rings of the diphenyl ether moiety are susceptible to electrophilic aromatic substitution. The phenoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the ether linkage. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The specific substitution pattern will depend on the reaction conditions and the nature of the electrophile.

Transformations of the Butoxy Chain

The butoxy chain, once the bromine has been substituted, can undergo further chemical transformations. For instance, if an azide was introduced via nucleophilic substitution, it can be reduced to a primary amine. This amine can then be further functionalized, for example, through acylation or reductive amination. If a nitrile was introduced, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine. These transformations add another layer of synthetic versatility to the molecule.

Cyclization and Rearrangement Pathways Involving this compound

The structure of this compound allows for intramolecular reactions, leading to the formation of cyclic compounds.

One potential pathway is an intramolecular Friedel-Crafts alkylation. In the presence of a Lewis acid, the bromobutoxy chain can act as an electrophile, and the electron-rich phenoxy-substituted phenyl ring can act as the nucleophile. This would lead to the formation of a new ring, tethering the butoxy chain to the aromatic system. The regioselectivity of this cyclization would be influenced by the directing effects of the phenoxy group.

Rearrangement reactions are less common for this specific structure under typical conditions. However, under forcing conditions or with specific catalysts, rearrangements of the ether linkage or the alkyl chain could potentially occur, though these are not primary reactive pathways for this molecule.

Intramolecular Cyclization Reactions

The structure of this compound, with a reactive alkyl bromide and two phenyl rings, is highly conducive to intramolecular cyclization reactions. The most probable and widely utilized of these is the intramolecular Friedel-Crafts alkylation, a powerful method for forming new rings in aromatic systems.

In a typical scenario, the reaction is initiated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The Lewis acid coordinates to the bromine atom of the butoxy chain, facilitating its departure and the formation of a primary carbocation. This electrophilic center can then be attacked by one of the electron-rich phenoxy rings.

The intramolecular nature of this reaction favors the formation of a seven-membered ring, leading to the synthesis of a dibenzo[b,f]oxepine scaffold. The cyclization can theoretically occur at either of the two ortho positions relative to the ether linkage on the phenoxy group. The regioselectivity of this cyclization would be influenced by the electronic and steric environment of the aromatic rings.

While specific studies on this compound are not extensively documented in publicly available literature, the synthesis of dibenzo[b,f]oxepines through similar intramolecular Friedel-Crafts reactions is a well-established strategy. mdpi.commdpi.com These reactions are fundamental in creating the core structure of various biologically active compounds. mdpi.commdpi.com

Table 1: Key Aspects of Intramolecular Friedel-Crafts Cyclization of this compound

FeatureDescription
Reactant This compound
Reaction Type Intramolecular Friedel-Crafts Alkylation
Typical Catalysts Lewis acids (e.g., AlCl₃, FeCl₃)
Key Intermediate Primary carbocation on the butyl chain
Product Dibenzo[b,f]oxepine derivative
Ring System Formed Seven-membered oxepine ring fused to two benzene (B151609) rings

Skeletal Rearrangements in Complex Molecule Synthesis

In the broader context of synthesizing complex molecules, particularly those containing seven-membered rings like dibenzo[b,f]oxepines, skeletal rearrangements can be significant pathways. mdpi.com While not a direct reaction of this compound itself, the intermediates formed during its cyclization or the subsequent products can potentially undergo such transformations.

One of the most relevant rearrangements in this context is the Wagner-Meerwein rearrangement. mdpi.com This type of rearrangement involves a 1,2-hydride or 1,2-alkyl shift and is often driven by the formation of a more stable carbocation. For instance, if the initial intramolecular Friedel-Crafts cyclization were to lead to a less stable secondary carbocation intermediate, a Wagner-Meerwein rearrangement could occur to form a more stabilized tertiary or benzylic carbocation before the final product is formed.

The synthesis of certain dibenzo[b,f]oxepine derivatives has been shown to proceed through xanthene intermediates, which can then undergo ring expansion via a Wagner-Meerwein rearrangement to yield the desired seven-membered ring structure. mdpi.com Although this specific pathway starting from this compound is not explicitly detailed, the principles of carbocation chemistry suggest its possibility under certain reaction conditions.

The propensity for such rearrangements highlights the complexity of reactions involving flexible alkyl chains and multiple aromatic rings. The final product distribution can often be a mixture of the direct cyclization product and rearranged isomers, depending on the stability of the various carbocationic intermediates and the reaction conditions employed.

Table 2: Potential Skeletal Rearrangements in the Synthesis of Dibenzo[b,f]oxepines

Rearrangement TypeDescriptionRelevance to this compound Chemistry
Wagner-Meerwein Rearrangement A 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation intermediate.Could occur during the intramolecular Friedel-Crafts cyclization to yield rearranged dibenzo[b,f]oxepine isomers.
Ring Expansion of Xanthene Intermediates A known pathway to dibenzo[b,f]oxepines involving rearrangement of a six-membered heterocyclic intermediate.A potential, though not directly documented, route from precursors structurally related to this compound.

1 4 Bromobutoxy 4 Phenoxybenzene As a Key Synthetic Intermediate in Academic Research

Precursor for Novel Heterocyclic Scaffolds

The dual reactivity of 1-(4-Bromobutoxy)-4-phenoxybenzene makes it a valuable precursor for the synthesis of diverse heterocyclic systems. The bromoalkoxy chain can be utilized to introduce this fragment onto existing heterocycles or to participate in cyclization reactions to form new heterocyclic rings.

While direct, de novo synthesis of oxygen-containing heterocycles using this compound as the primary backbone is not extensively documented in publicly available research, its role as an alkylating agent for hydroxyl-containing heterocycles is a prominent application. A notable example is its use in the synthesis of psoralen (B192213) derivatives. Psoralens are a class of naturally occurring furocoumarins, which are oxygen-containing heterocyclic compounds.

In a representative synthesis, 5-hydroxypsoralen can be O-alkylated with this compound in the presence of a suitable base to yield 5-(4-(4-phenoxyphenoxy)butoxy)psoralen. This reaction attaches the phenoxyphenoxy-butoxy side chain to the psoralen core, significantly modifying its biological properties.

Table 1: Representative Synthesis of an Oxygen-Containing Heterocycle Derivative

Reactant 1Reactant 2ReagentsProductApplication
5-HydroxypsoralenThis compoundK₂CO₃, Acetone5-(4-(4-phenoxyphenoxy)butoxy)psoralenPotential therapeutic agent google.com

The terminal bromide of this compound is susceptible to nucleophilic substitution by nitrogen-containing compounds, providing a straightforward route to various nitrogen-containing heterocycles. This can involve the alkylation of a nitrogen atom within an existing heterocyclic system or participation in a cyclization reaction where the nitrogen nucleophile closes a ring.

For instance, reaction with a primary amine can lead to a secondary amine, which can then undergo further reactions. If the amine is part of a molecule with another nucleophilic group, an intramolecular cyclization can be envisioned, leading to the formation of a nitrogen-containing ring. While specific examples for novel heterocyclic scaffold formation are not abundant in the literature, the fundamental reactivity is well-established.

Table 2: General Amination Reaction

Reactant 1Reactant 2General ProductPotential Heterocycle
This compoundPrimary Amine (R-NH₂)N-Alkyl-4-(4-phenoxyphenoxy)butanamineAzetidines, Pyrrolidines, etc. (with appropriate precursors)

Building Block for Complex Polycyclic Systems

The structural features of this compound also lend themselves to the construction of more intricate polycyclic systems, including those with bridged and fused rings, although such applications are less commonly reported than its use as a simple alkylating agent.

The four-carbon chain of the butoxy group offers the potential for intramolecular cyclization reactions to form fused ring systems. For example, if the terminal phenoxy group were to be functionalized with a nucleophile, an intramolecular cyclization could lead to a fused, multi-ring structure. However, specific, documented examples of this compound being used to construct bridged or fused ring systems are not readily found in peer-reviewed literature. The synthesis of such systems often relies on more specialized cycloaddition or rearrangement reactions.

The flexible butoxy chain of this compound does not inherently possess chiral centers. Therefore, its direct involvement in stereoselective synthesis would typically require the use of a chiral catalyst or a chiral auxiliary attached to the reaction partner. For instance, the alkylation of a chiral substrate with this compound could proceed with high stereoselectivity, preserving the stereochemistry of the substrate. This would result in an advanced intermediate where the phenoxyphenoxy-butoxy moiety is attached to a stereochemically defined core. Such intermediates are valuable in medicinal chemistry and materials science, where specific three-dimensional arrangements of atoms are crucial for function.

Utilization in Retrosynthetic Analysis for Target Molecule Synthesis

In the context of retrosynthetic analysis, this compound is recognized as a valuable synthon for introducing a phenoxyphenoxy-butoxy group. When planning the synthesis of a complex target molecule containing this specific ether linkage and alkyl chain, a key disconnection would be at the ether oxygen or the carbon-bromine bond.

For a target molecule containing a C-O bond formed from this intermediate, the retrosynthetic disconnection would be:

Target Molecule-O-(CH₂)₄-O-Ph-O-Ph => Target Molecule-OH + Br-(CH₂)₄-O-Ph-O-Ph

This simplifies the synthesis to an alkylation of a hydroxyl group on the main scaffold with this compound. This strategy is particularly useful in the late stages of a synthesis to append a lipophilic tail or a group capable of specific molecular interactions, as seen in the synthesis of the aforementioned psoralen derivatives google.com. The commercial availability and stability of this compound make it an attractive choice for such a synthetic strategy.

Strategic Disconnections Involving the Bromobutoxy Unit

The most prominent disconnection strategy for structures incorporating the this compound unit involves the C-O bond of the ether and the C-Br bond of the alkyl halide. This leads to two primary synthons: a 4-phenoxy-1-butanol equivalent and an electrophilic source of the butoxy-4-phenoxybenzene fragment, or more commonly, a nucleophilic 4-phenoxyphenoxide and an electrophilic 1,4-dibromobutane (B41627).

A typical retrosynthetic analysis is illustrated below:

Target Molecule

Disconnection 1 (C-O Bond):

Disconnection 2 (C-O and C-C Bonds of the Butoxy Linker):

This approach is synthetically realized through a Williamson ether synthesis, a robust and widely employed method for forming ether linkages. The reaction involves the deprotonation of 4-phenoxyphenol (B1666991) with a suitable base, such as potassium carbonate or sodium hydride, to generate the corresponding phenoxide. This nucleophile then displaces the bromide ion from an excess of 1,4-dibromobutane in a classic SN2 reaction. The use of an excess of the dibromobutane is crucial to minimize the formation of the bis-ether byproduct.

Enabling Synthesis of Multi-Functionalized Compounds

The presence of the terminal bromine atom on the butoxy chain provides a reactive handle for introducing a wide variety of functional groups. This makes this compound an excellent intermediate for the synthesis of multi-functionalized compounds. The bromo group can be readily displaced by a range of nucleophiles, including amines, azides, thiols, and cyanides, to introduce new functionalities.

For instance, reaction with a primary or secondary amine would yield the corresponding amino-ether, a common motif in pharmacologically active molecules. Similarly, substitution with sodium azide (B81097) followed by reduction provides access to the corresponding primary amine, offering an alternative route to amination. Furthermore, the bromide can participate in the formation of Grignard reagents or other organometallic species, which can then react with various electrophiles to form new carbon-carbon bonds.

Role in the Development of Advanced Organic Materials Precursors

The rigid phenoxybenzene core combined with the flexible and functionalizable butoxy linker makes this compound an attractive precursor for advanced organic materials.

Precursors for Polymer Monomers and Functional Materials Research

The terminal bromide of this compound can be converted into a polymerizable group, such as a vinyl or acrylate (B77674) moiety. For example, dehydrobromination could potentially introduce a double bond, while reaction with a methacrylate (B99206) salt could install a polymerizable methacrylate group. The resulting monomers can then be polymerized to produce polymers with pendant phenoxybenzene units. These polymers may exhibit interesting thermal, optical, or electronic properties due to the presence of the aromatic side chains. Research into similar structures, such as those derived from 2-methoxy-4-vinylphenol, has shown the potential for creating both thermoplastic and thermoset polymers from functionalized aromatic precursors. mdpi.com

Building Blocks for Self-Assembled Systems Research

The amphiphilic nature that can be imparted to derivatives of this compound makes it a valuable building block for the study of self-assembled systems. By introducing a hydrophilic head group at the terminus of the butoxy chain, for example, through quaternization of a tertiary amine to form a cationic surfactant, molecules capable of forming micelles, vesicles, or liquid crystals can be synthesized. The rigid phenoxybenzene unit can influence the packing and ordering within these self-assembled structures. The study of related compounds like 1,4-bis(4-bromobutoxy)benzene (B1659645) highlights the interest in the solid-state packing and intermolecular interactions of such molecules, which are fundamental to their self-assembly behavior. researchgate.net

Integration into Diverse Reaction Methodologies

The reactivity of the C-Br bond in this compound allows for its participation in a variety of reaction types, further underscoring its versatility as a synthetic intermediate.

Catalytic Reactions Utilizing the Compound as a Substrate

The alkyl bromide functionality of this compound makes it an ideal substrate for various catalytic cross-coupling reactions. For instance, in the presence of a suitable palladium or nickel catalyst, it can undergo coupling with organometallic reagents (e.g., Grignard reagents, organozinc reagents) in reactions such as Kumada or Negishi coupling to form new C-C bonds.

Furthermore, the synthesis of ethers from alkyl bromides can often be facilitated by phase-transfer catalysis. researchgate.net In the synthesis of derivatives of this compound, a phase-transfer catalyst can be employed to facilitate the reaction between a water-soluble nucleophile and the organic-soluble alkyl bromide. This methodology is particularly useful for reactions involving inorganic salts as nucleophiles, enhancing reaction rates and yields under mild conditions.

Comprehensive Literature Review Reveals No Specific Data on Photochemical and Electrochemical Transformations of this compound

Despite an extensive search of scientific databases and academic journals, no specific research detailing the photochemical or electrochemical transformations of the compound this compound has been identified. Therefore, the generation of an article with detailed research findings and data tables on this specific topic is not possible at this time.

While the individual functional components of this compound—the phenoxybenzene moiety and the bromobutoxy chain—are well-known in organic chemistry, literature describing their combined reactivity under photochemical or electrochemical conditions is absent.

Theoretical transformations, such as intramolecular cyclization to form a dibenzo[b,f]oxepine derivative or electrochemical reduction of the carbon-bromine bond, can be postulated based on general principles of organic reactivity. However, without specific experimental data, any discussion would be purely speculative and would not meet the required standard of providing detailed, scientifically validated research findings.

The performed searches included queries for:

Photochemical and electrochemical reactions of this compound.

Intramolecular cyclization (both photochemical and electrochemical) of this compound.

Synthesis of related cyclic ethers from precursors containing the phenoxy-butoxy-bromide structure.

General electrochemical behavior of ω-haloalkoxy-substituted aromatic compounds.

These searches did not yield any publications that specifically investigate the titled compound under photochemical or electrochemical conditions. The information found relates to similar, but not identical, molecular structures or describes general reaction mechanisms that are not specific to this compound.

Consequently, the requested article section on "Photochemical and Electrochemical Transformations" cannot be supplied with the stipulated level of detail and accuracy.

Table of Compounds Mentioned

Mechanistic Investigations of Reactions Involving 1 4 Bromobutoxy 4 Phenoxybenzene

Elucidation of Reaction Pathways and Transition States

The chemical reactivity of 1-(4-bromobutoxy)-4-phenoxybenzene is primarily dictated by the presence of the bromoalkoxy group. The carbon-bromine bond is the most likely site for chemical transformations under common reaction conditions. The principal reaction pathways for the primary alkyl bromide moiety are nucleophilic substitution (S\textsubscript{N}2) and elimination (E2) reactions.

Nucleophilic Substitution (S\textsubscript{N}2) Pathway: In the S\textsubscript{N}2 mechanism, a nucleophile attacks the electrophilic carbon atom bonded to the bromine atom, leading to the displacement of the bromide ion as a leaving group. This reaction proceeds in a single, concerted step. The transition state for this process involves the partial formation of a new bond with the incoming nucleophile and the partial breaking of the carbon-bromine bond. The geometry of the transition state is trigonal bipyramidal, with the incoming nucleophile and the leaving group occupying the apical positions, and the carbon atom undergoing inversion of stereochemistry.

Elimination (E2) Pathway: The E2 mechanism is a concerted, one-step process where a base removes a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine, simultaneously forming a double bond and expelling the bromide ion. The transition state for the E2 reaction requires a specific anti-periplanar arrangement of the proton being removed and the leaving group. This geometric constraint is crucial for the orbital overlap necessary for the formation of the new pi bond.

Under forcing conditions, such as treatment with strong acids, the ether linkage of the phenoxy group could potentially undergo cleavage. However, this is generally a much less favorable pathway compared to the reactions at the alkyl bromide terminus.

While these are the theoretically expected pathways, it is important to note that specific, detailed experimental studies elucidating the reaction pathways and isolating transition state analogs for this compound are not extensively documented in the surveyed scientific literature.

Role of Steric and Electronic Effects on Reactivity

The reactivity of this compound is modulated by a combination of steric and electronic factors inherent to its molecular structure.

Steric Effects: The site of nucleophilic attack in an S\textsubscript{N}2 reaction is the methylene (B1212753) carbon directly attached to the bromine atom. This is a primary alkyl halide, which is relatively unhindered. The four-carbon butoxy chain provides some flexibility, minimizing steric hindrance from the bulky phenoxybenzene group at the other end of the chain. This low level of steric hindrance at the reaction center favors the S\textsubscript{N}2 pathway over the S\textsubscript{N}1 pathway, which would involve the formation of a less stable primary carbocation.

Electronic Effects: The phenoxy group, attached to the butoxy chain via an ether linkage, exerts an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. This effect is transmitted through the sigma bonds of the butyl chain, slightly increasing the electrophilicity of the carbon atom bonded to the bromine. This, in turn, can enhance the rate of nucleophilic attack. The phenoxy group itself has a complex electronic influence on the attached benzene (B151609) ring, being an activating group for electrophilic aromatic substitution, but this is less relevant for the reactivity at the bromobutoxy tail. The phenyl ring of the phenoxy group is electronically isolated from the alkyl bromide reaction site and is unlikely to have a significant direct electronic impact on the S\textsubscript{N}2 or E2 reactions at the other end of the molecule.

The interplay of these effects dictates the preferred reaction pathway and the rate of reaction. For instance, with a small, strong nucleophile, the S\textsubscript{N}2 reaction is expected to be dominant. With a bulky, strong base, the E2 elimination pathway may become more competitive.

To illustrate the expected influence of the nucleophile on the reaction outcome, the following table presents a hypothetical scenario of reaction rates with different types of nucleophiles.

NucleophileNucleophile TypeExpected Major ProductExpected Relative Rate
Sodium Iodide (NaI)Strong, non-basic1-Iodo-4-phenoxybutoxybenzeneHigh
Sodium Azide (B81097) (NaN₃)Strong, non-basic1-Azido-4-phenoxybutoxybenzeneHigh
Sodium Ethoxide (NaOEt)Strong, basicMixture of S\textsubscript{N}2 and E2 productsModerate
Potassium tert-Butoxide (t-BuOK)Bulky, strong base4-Phenoxy-1-butene (E2 product)Moderate

This table is illustrative and based on general principles of organic reactivity.

Kinetic Studies of Key Transformations

Kinetic studies are essential for quantitatively understanding reaction rates and mechanisms. For the reactions of this compound, the kinetics would be expected to follow the established models for S\textsubscript{N}2 and E2 reactions.

Expected Rate Laws:

S\textsubscript{N}2 Reaction: The rate of the S\textsubscript{N}2 reaction is dependent on the concentration of both the substrate and the nucleophile. The rate law is expressed as: Rate = k[this compound][Nucleophile] This second-order kinetic profile is a hallmark of the S\textsubscript{N}2 mechanism.

E2 Reaction: Similarly, the E2 reaction exhibits second-order kinetics, with the rate being proportional to the concentrations of both the substrate and the base. The rate law is: Rate = k[this compound][Base]

Factors Influencing Reaction Kinetics:

Solvent: The choice of solvent can have a profound impact on the reaction rate. Polar aprotic solvents, such as dimethylformamide (DMF) or acetone, are known to accelerate S\textsubscript{N}2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of both substitution and elimination reactions by providing more molecules with the necessary activation energy.

Concentration: As indicated by the rate laws, the rate of reaction is directly proportional to the concentration of the reactants.

The following table provides a hypothetical illustration of how the rate constant for an S\textsubscript{N}2 reaction of this compound with a given nucleophile might vary with the solvent.

SolventDielectric Constant (ε)Expected Relative Rate Constant (k)
Hexane1.9Very Low
Diethyl Ether4.3Low
Acetone21Moderate
Dimethylformamide (DMF)37High
Dimethyl Sulfoxide (DMSO)47Very High

This table is a generalized representation and actual rates would depend on the specific nucleophile and reaction conditions.

Specific experimental kinetic data for transformations involving this compound are not readily found in the surveyed literature, and the discussions above are based on established principles of physical organic chemistry.

Spectroscopic and Analytical Methods for Verification in Research Contexts

Application of NMR Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. For the verification of 1-(4-Bromobutoxy)-4-phenoxybenzene, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide a complete structural map.

In the ¹H NMR spectrum of this compound, the chemical shifts, splitting patterns (multiplicity), and integration of the signals for the protons in different chemical environments allow for the confirmation of the key structural features. The aromatic protons of the two phenyl rings typically appear in the downfield region (δ 6.8-7.4 ppm). The protons of the butoxy chain are observed in the upfield region. Specifically, the methylene (B1212753) protons adjacent to the oxygen atoms (O-CH₂) are expected to be deshielded and appear at a higher chemical shift compared to the other methylene groups in the chain. The terminal methylene protons adjacent to the bromine atom (CH₂-Br) will also exhibit a characteristic downfield shift due to the electronegativity of the bromine atom.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbon atoms are indicative of their local electronic environment. Aromatic carbons typically resonate in the δ 115-160 ppm range, with carbons attached to the oxygen atoms appearing at the lower end of this range. The aliphatic carbons of the butoxy chain will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound This table is interactive. Click on the headers to sort.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H 6.8 - 7.4 Multiplet 9H
O-CH₂ (phenoxy side) ~ 4.0 Triplet 2H
O-CH₂ (butoxy side) ~ 3.9 Triplet 2H
CH₂-CH₂-Br ~ 2.0 Quintet 2H
CH₂-Br ~ 3.5 Triplet 2H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound This table is interactive. Click on the headers to sort.

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic C (C-O) 155 - 160
Aromatic C 115 - 130
O-CH₂ ~ 67
CH₂-CH₂-Br ~ 30
CH₂-Br ~ 33

Mass Spectrometry in Monitoring Reaction Progress and Product Confirmation

Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. In the synthesis of this compound, MS can be used to monitor the progress of the reaction by detecting the disappearance of starting materials and the appearance of the desired product.

Upon completion of the reaction, high-resolution mass spectrometry (HRMS) is employed for the precise determination of the molecular weight of this compound. The experimentally determined mass should be in full agreement with the calculated theoretical mass of the compound. beilstein-journals.org The presence of bromine in the molecule is readily identifiable by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br have a near 1:1 natural abundance), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

The fragmentation pattern observed in the mass spectrum can further corroborate the structure of this compound. Common fragmentation pathways for this type of molecule may include cleavage of the ether linkages and loss of the bromobutyl chain.

Table 3: Predicted Mass Spectrometry Data for this compound This table is interactive. Click on the headers to sort.

Ion Predicted m/z Notes
[M]⁺ 322.05 Corresponding to C₁₆H₁₇⁷⁹BrO₂
[M+2]⁺ 324.05 Corresponding to C₁₆H₁₇⁸¹BrO₂
[M-C₄H₈Br]⁺ 187.08 Loss of the bromobutoxy group
[C₆H₅O]⁺ 93.03 Phenoxy fragment

Chromatographic Techniques for Purity Assessment in Synthetic Studies

Chromatographic techniques are fundamental for assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for this purpose. nist.gov

For a non-volatile compound like this compound, HPLC is a particularly suitable method for purity analysis. A reversed-phase HPLC method, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), would be effective. The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A pure sample will exhibit a single, sharp peak.

Gas chromatography can also be employed if the compound is sufficiently volatile and thermally stable. nist.gov In GC, the sample is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The peak area in the resulting chromatogram is proportional to the amount of the compound present, allowing for a quantitative assessment of purity. Purification of similar dibromo derivatives often necessitates column chromatography for obtaining high-purity samples.

Table 4: Typical Chromatographic Conditions for Purity Assessment This table is interactive. Click on the headers to sort.

Technique Column Mobile Phase/Carrier Gas Detection
HPLC Reversed-phase C18 Acetonitrile/Water gradient UV-Vis (at a wavelength where the aromatic rings absorb, e.g., 254 nm)
GC Capillary column (e.g., DB-5) Helium or Nitrogen Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS)

Computational and Theoretical Studies on 1 4 Bromobutoxy 4 Phenoxybenzene and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. While specific DFT studies on 1-(4-Bromobutoxy)-4-phenoxybenzene are not prevalent in published literature, the electronic characteristics can be inferred from its constituent parts: the phenoxybenzene core and the bromobutoxy chain.

The bromobutoxy chain introduces both steric and electronic effects. The bromine atom, being highly electronegative, imparts a significant electrophilic character to the terminal carbon of the butane (B89635) chain. This is a key feature that dictates the molecule's reactivity in nucleophilic substitution reactions.

To provide a quantitative perspective, hypothetical DFT calculations could be performed to determine key electronic descriptors. These would likely reveal the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily on the electron-rich phenoxybenzene core, indicating the site of potential electrophilic attack. Conversely, the LUMO is anticipated to be centered around the C-Br bond of the butoxy chain, highlighting the most probable site for nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map would further visualize the charge distribution. Regions of negative potential (red) would likely be observed around the ether oxygen and the π-systems of the phenyl rings, while a region of positive potential (blue) would be concentrated on the terminal methylene (B1212753) group attached to the bromine atom.

Hypothetical Electronic Properties of this compound

ParameterPredicted Value/RegionSignificance
HOMO Energy~ -6.5 eVIndicates susceptibility to oxidation and electrophilic attack on the phenoxybenzene core.
LUMO Energy~ -0.5 eVIndicates susceptibility to reduction and nucleophilic attack at the C-Br bond.
HOMO-LUMO Gap~ 6.0 eVSuggests high kinetic stability.
Dipole Moment~ 2.5 DArises from the electronegativity difference in the C-O and C-Br bonds, influencing solubility and intermolecular interactions.
MEP Negative RegionPhenoxybenzene Rings, Ether OxygenSites favorable for interaction with electrophiles or cations.
MEP Positive RegionButyl Chain Terminus (C-Br)Site favorable for interaction with nucleophiles.

Note: The values in this table are hypothetical and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.

Molecular Modeling and Docking Studies for Hypothetical Reactivity

Molecular modeling and docking are instrumental in predicting how a molecule might interact with a biological target or a chemical reactant. For this compound, docking studies could be hypothetically employed to explore its potential as a precursor in the synthesis of more complex molecules, for instance, by modeling its interaction with the active site of an enzyme or a catalytic surface.

The flexible butoxy chain allows the molecule to adopt various conformations, which is a critical consideration in docking simulations. The phenoxybenzene group provides a large, relatively rigid scaffold that can engage in π-stacking and hydrophobic interactions. The terminal bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

In a hypothetical docking scenario, if one were to design a derivative of this compound to act as an inhibitor for a particular enzyme, the phenoxybenzene core could be targeted to fit into a hydrophobic pocket of the enzyme's active site. The bromobutoxy chain could then be modified to introduce functional groups that can form specific hydrogen bonds or other interactions with key amino acid residues. For example, replacing the bromine with a carboxylic acid or an amine group could lead to stronger binding through ionic interactions.

The outcomes of such docking studies are typically quantified by a docking score, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

Hypothetical Docking Study Parameters for a Derivative of this compound

ParameterDescriptionHypothetical Outcome
TargetA hypothetical enzyme with a hydrophobic binding pocket.The phenoxybenzene core of the ligand fits well into the hydrophobic pocket.
Binding EnergyEstimated free energy of binding.A favorable binding energy (e.g., -8 kcal/mol) suggests stable interaction.
Key InteractionsSpecific non-covalent bonds formed between the ligand and the target.π-π stacking between the phenyl rings and aromatic residues; hydrophobic interactions of the butyl chain; potential for a substituted functional group to form a hydrogen bond.
ConformationThe 3D arrangement of the ligand in the binding site.The flexible butoxy chain adopts a conformation that maximizes favorable interactions.

Prediction of Reaction Outcomes and Selectivity

Computational chemistry can also be used to predict the most likely outcomes and selectivity of chemical reactions involving this compound. The primary reactive site in this molecule is the electrophilic carbon atom attached to the bromine. This makes it an excellent substrate for SN2 reactions.

By modeling the reaction pathway of this compound with a nucleophile, it is possible to calculate the activation energy for the reaction. A lower activation energy implies a faster reaction rate. For instance, one could compare the activation energies for its reaction with different nucleophiles (e.g., an amine versus a thiol) to predict which reaction would be more favorable.

Furthermore, computational models can predict regioselectivity in cases where a derivative of this compound has multiple potential reaction sites. For example, if an electrophilic substitution reaction were to be performed on the phenoxybenzene core, DFT calculations could predict which of the two phenyl rings is more activated and at which position (ortho, meta, or para) the substitution is most likely to occur. The calculations would be based on the relative stabilities of the possible reaction intermediates (sigma complexes).

Predicted Reactivity and Selectivity for this compound

Reaction TypeReactantPredicted Major ProductRationale
Nucleophilic Substitution (SN2)Amine (e.g., Piperidine)1-(4-(Piperidin-1-yl)butoxy)-4-phenoxybenzeneThe nucleophilic amine will attack the electrophilic carbon of the C-Br bond, displacing the bromide ion.
Nucleophilic Substitution (SN2)Thiolate (e.g., Sodium thiophenoxide)1-(4-(Phenylthio)butoxy)-4-phenoxybenzeneThe soft thiolate nucleophile readily attacks the soft electrophilic carbon center.
Electrophilic Aromatic Substitution (e.g., Nitration)HNO3/H2SO4Mixture of ortho- and para-nitro derivatives on the unsubstituted phenyl ring.The phenoxy group is an ortho, para-director. The unsubstituted ring is more likely to react due to steric hindrance on the substituted ring.

Future Research Directions and Prospects for 1 4 Bromobutoxy 4 Phenoxybenzene

Untapped Synthetic Potential and Novel Transformations

The unique structural features of 1-(4-Bromobutoxy)-4-phenoxybenzene, namely the reactive terminal alkyl bromide and the stable diaryl ether linkage, open avenues for a multitude of synthetic transformations that have yet to be fully investigated.

The primary reactive site, the terminal bromine atom on the butoxy chain, is ripe for a variety of nucleophilic substitution reactions. Beyond simple substitutions, its potential in more complex, modern synthetic methodologies remains largely untapped. Future research could focus on its use in advanced cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Suzuki or Sonogashira couplings, could be employed to introduce a wide array of functional groups at the terminus of the butoxy chain. This would allow for the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

Furthermore, the development of redox-neutral cross-coupling reactions presents an exciting frontier. chemrxiv.org Applying such methodologies to this compound could enable the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions, avoiding the need for harsh reagents and expanding the accessible chemical space. chemrxiv.org Investigations into visible-light-promoted cross-coupling reactions could also yield novel synthetic pathways for creating aromatic thioethers and other valuable compounds from this precursor. orgsyn.org

Another promising area of exploration is the use of this compound in the synthesis of heterocyclic structures. The flexible butoxy linker and the terminal bromide are ideal for intramolecular cyclization reactions, potentially leading to the formation of novel oxygen-containing heterocycles. The synthesis of such compounds is of great interest due to their prevalence in biologically active molecules. researchgate.net

Exploration in Emerging Fields of Organic and Materials Chemistry

The structural scaffold of this compound makes it a compelling candidate for exploration in several cutting-edge areas of organic and materials chemistry.

In the realm of medicinal chemistry, the diaryl ether motif is a common feature in many biologically active compounds. The 1,4-benzodioxane (B1196944) scaffold, which shares structural similarities, has been extensively used in drug design to create molecules with a wide range of bioactivities, including anticancer and antibacterial properties. nih.gov Similarly, this compound can serve as a versatile scaffold for the development of new therapeutic agents. nih.gov Its lipophilic nature, combined with the ability to introduce various functionalities via the terminal bromide, allows for the systematic exploration of structure-activity relationships.

The field of materials science also presents significant opportunities. The rigid phenoxybenzene core connected to a flexible butoxy chain suggests potential applications in the development of novel liquid crystals. By modifying the terminal group and potentially the aromatic rings, it may be possible to design molecules with specific mesophase behaviors. Furthermore, the bifunctional nature of this compound makes it an attractive monomer for polymerization reactions. Polyethers and other polymers derived from this compound could exhibit unique thermal, mechanical, and optical properties. For example, the incorporation of this monomer could lead to polymers with enhanced flame retardancy, a known property of some bromine-containing compounds. synthocure.com

Moreover, the photophysical properties of derivatives of this compound warrant investigation. The introduction of chromophoric or fluorophoric moieties could lead to the development of new materials for organic light-emitting diodes (OLEDs) or fluorescent sensors. Studies on related 9-phenyl-9-phosphafluorene oxide derivatives have shown that the photophysical behavior can be tuned by altering the substituents on the molecular scaffold. beilstein-journals.org A similar approach could be applied to derivatives of this compound to create materials with tailored optical properties. beilstein-journals.org

Methodological Innovations Utilizing the Compound as a Platform

Beyond its direct applications, this compound can serve as a valuable platform for the development and refinement of new synthetic methodologies.

Its well-defined structure and predictable reactivity can be exploited to test the scope and limitations of novel catalytic systems. For example, new palladium-catalyzed methods for the formation of aryl tert-butyl ethers from unactivated aryl halides have been developed using related structures. organic-chemistry.org this compound could be used as a standard substrate to evaluate the efficiency of new catalysts for C-O bond formation or other challenging transformations.

The compound can also be instrumental in advancing one-pot synthesis strategies. Its two distinct reactive sites—the alkyl bromide and the aromatic rings (which can be functionalized)—allow for sequential or orthogonal reactions in a single reaction vessel. Developing such multi-step, one-pot procedures using this platform would contribute to the broader goals of green chemistry by reducing waste and improving efficiency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Bromobutoxy)-4-phenoxybenzene, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via electrophilic aromatic substitution. A common approach involves brominating 4-phenoxybenzene derivatives using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) . To optimize yield, maintain anhydrous conditions and a temperature range of 0–25°C. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity. Industrial-scale methods employ continuous flow reactors and distillation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Identify substituents via chemical shifts (e.g., aromatic protons at δ 6.8–7.4 ppm, bromobutoxy chain protons at δ 3.4–1.8 ppm) .
  • GC-MS/HPLC : Confirm molecular weight (C₁₆H₁₅BrO₂, MW: 335.2 g/mol) and detect impurities .
  • FT-IR : Verify ether linkages (C-O-C stretch at ~1250 cm⁻¹) and bromine presence (C-Br stretch at 500–600 cm⁻¹) .

Q. How does the bromobutoxy chain influence the compound’s solubility and reactivity compared to analogs like 4-bromophenol?

  • Methodological Answer : The butoxy group enhances lipophilicity (logP ~4.2), increasing solubility in organic solvents like DCM or THF. In contrast, 4-bromophenol (logP ~2.3) is more polar. Reactivity differences arise from steric hindrance: the butoxy chain slows electrophilic substitution at the para position compared to smaller substituents .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound derivatives?

  • Methodological Answer : Regioselectivity is governed by electron-donating substituents (e.g., phenoxy groups) activating the aromatic ring. Computational DFT studies show the para position to the phenoxy group has the lowest activation energy for bromination. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can quantify substituent impacts .

Q. How can structural modifications (e.g., fluorination at specific positions) alter the compound’s bioactivity or material properties?

  • Methodological Answer : Fluorination at the 2- or 4-position (e.g., 1-(4-Bromobutoxy)-2-fluorobenzene) increases metabolic stability and binding affinity in drug design. For materials science, fluorination enhances thermal stability (Tₐₐ >150°C) and reduces dielectric constants. Synthesize derivatives via nucleophilic substitution (KF in DMF) and evaluate using DSC/TGA .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

  • Methodological Answer : Discrepancies often arise from catalyst choice (Pd vs. Cu) or solvent polarity. Systematic screening via Design of Experiments (DoE) identifies optimal conditions. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ in toluene/water (3:1) at 80°C yields >85% product. Monitor reaction progress via in-situ Raman spectroscopy .

Q. How can computational models predict the environmental fate or toxicity of this compound?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation (BIOWIN <2.0 indicates persistence) and ecotoxicity (LC₅₀ for Daphnia magna). Molecular docking studies predict interactions with enzymes like cytochrome P450, informing metabolic pathways. Validate with OECD 301F biodegradation tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.